Hafnium lead trioxide

Description

Hafnium lead trioxide (HfPbO₃) is a ternary oxide compound composed of hafnium (Hf), lead (Pb), and oxygen (O). The compound’s inclusion in the Pharos Project database (CAS 12029-23-1) highlights its recognition as a distinct material within the broader category of lead compounds, which are often studied for their piezoelectric, ferroelectric, or dielectric properties .

Properties

CAS No. |

12029-23-1 |

|---|---|

Molecular Formula |

HfO3Pb |

Molecular Weight |

433.687 |

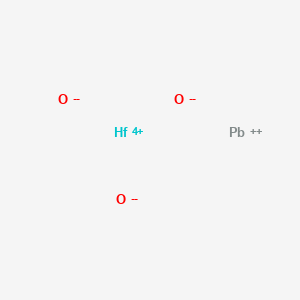

IUPAC Name |

hafnium(4+);lead(2+);oxygen(2-) |

InChI |

InChI=1S/Hf.3O.Pb/q+4;3*-2;+2 |

InChI Key |

WKYVFXRYDMJBIX-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Hf+4].[Pb+2] |

Synonyms |

hafnium lead trioxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Compositional Analogues

Hafnium lead trioxide belongs to a family of lead-containing mixed-metal oxides. Key analogues include:

Key Observations :

- Crystal Structure : HfPbO₃ likely adopts a perovskite-like structure (common in PbTiO₃ and PbZrO₃), which is critical for dielectric and ferroelectric behavior .

- Dielectric Performance : Unlike PbTiO₃ (κ ≈ 200) or PZT (κ ≈ 500–1300), HfPbO₃’s permittivity remains unquantified in the evidence. However, hafnium oxide (HfO₂, κ ≈ 25) is a benchmark high-κ material, suggesting HfPbO₃ could combine Hf’s dielectric advantages with Pb’s structural flexibility .

- Thermodynamic Stability : Lead-based oxides often face decomposition risks at high temperatures. HfPbO₃’s stability relative to PbTiO₃ or PbZrO₃ is unclear but critical for CMOS compatibility .

Functional Analogues

- Lead Magnesium Tungsten Oxide (PbMgWO₄) : Used in microwave ceramics. Compared to HfPbO₃, it lacks hafnium’s high-κ benefits but demonstrates Pb’s versatility in forming complex oxides .

- Lanthanum Lead Titanium Zirconium Oxide : A multicomponent oxide with perovskite structure, emphasizing Pb’s role in stabilizing mixed-metal systems. HfPbO₃ could similarly serve in multilayered electronic devices .

Toxicity and Environmental Considerations

Like all lead compounds, HfPbO₃ requires careful handling due to Pb’s neurotoxicity. Regulatory frameworks (e.g., Safe Work Australia’s classification of lead compounds under Family 082) mandate strict labeling and exposure controls . This contrasts with hafnium oxides, which are generally less hazardous .

Q & A

Basic: What are the recommended synthesis methods for hafnium lead trioxide, and how can purity be ensured?

This compound is typically synthesized via solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of HfO₂ and PbO are calcined at high temperatures (e.g., 800–1000°C) under controlled atmospheres to avoid Pb volatility. Purity verification involves X-ray diffraction (XRD) to confirm phase homogeneity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities. To address contamination risks, spiked samples should be analyzed during method development to validate accuracy . Contamination from precursor compounds (e.g., residual lead halides) must be mitigated using ultrapure reagents and inert processing environments .

Basic: What characterization techniques are critical for analyzing HfPbO₃'s structural and electronic properties?

Key techniques include:

- XRD : To confirm crystallinity and phase purity. Rietveld refinement can resolve lattice parameters and detect secondary phases.

- X-ray photoelectron spectroscopy (XPS) : To verify oxidation states of Hf (IV), Pb (II/IV), and O.

- Transmission electron microscopy (TEM) : For nanoscale morphology and interface analysis, critical for electronic applications .

- UV-Vis spectroscopy : To estimate bandgap energy via Tauc plots, which is essential for understanding dielectric behavior .

Advanced: How can density functional theory (DFT) be applied to predict HfPbO₃'s electronic structure and dielectric properties?

DFT simulations using relativistic pseudopotentials are necessary to account for heavy elements (Hf, Pb). Key steps:

Band structure calculation : Use hybrid functionals (e.g., HSE06) to improve bandgap accuracy, as standard DFT often underestimates it .

Dielectric function modeling : Derive the energy loss function from experimental reflection electron energy loss spectroscopy (REELS) data to compute inelastic mean free paths (IMFPs) and stopping power .

Validation : Compare theoretical results with experimental XPS valence band spectra and impedance spectroscopy data to refine models.

Advanced: How do thermodynamic stability considerations influence HfPbO₃'s applicability in high-κ gate dielectrics?

HfPbO₃ must exhibit thermodynamic stability with silicon substrates and metal gate electrodes. Phase diagrams for Hf-Pb-O systems should be constructed using calorimetric data and computational thermodynamics (CALPHAD). Stability at high temperatures (≥500°C) is critical for CMOS compatibility. Interfacial reactions, such as silicate formation, must be assessed via TEM and electron energy loss spectroscopy (EELS) . Competing phases (e.g., PbO or HfO₂) can degrade dielectric performance, necessitating controlled synthesis conditions .

Advanced: How can researchers resolve contradictions in reported bandgap values for HfPbO₃?

Discrepancies often arise from synthesis methods (e.g., oxygen vacancies) or measurement techniques. Methodological solutions:

- Standardize synthesis : Use identical annealing conditions and oxygen partial pressures.

- Cross-validate bandgap data : Compare UV-Vis, ellipsometry, and REELS-derived results .

- Defect analysis : Employ positron annihilation spectroscopy to quantify vacancy concentrations affecting bandgap.

Advanced: What strategies mitigate interfacial defects in HfPbO₃-based heterostructures?

Interfacial quality is critical for electronic devices. Approaches include:

- Atomic layer deposition (ALD) : For controlled layer-by-layer growth, minimizing Pb segregation.

- Post-deposition annealing : In forming gas (H₂/N₂) to passivate dangling bonds.

- Interface characterization : Use cross-sectional TEM and energy-dispersive X-ray spectroscopy (EDS) to map elemental diffusion .

Advanced: How does the bandgap influence HfPbO₃'s stopping power and IMFP in electron transport studies?

Bandgap directly affects electron excitation thresholds. Wider bandgaps reduce low-energy electron scattering, increasing IMFPs. REELS-derived energy loss functions must incorporate bandgap corrections to accurately model stopping power. Experimental validation via Monte Carlo simulations is recommended .

Basic: What safety protocols are essential for handling HfPbO₃, given lead's toxicity?

- Containment : Use fume hoods and gloveboxes to prevent inhalation/ingestion of Pb-containing particulates.

- Waste disposal : Follow protocols for heavy-metal waste, including chelation and stabilization.

- Exposure monitoring : Implement air sampling to ensure lead concentrations remain below 100 µg/m³, as per occupational exposure limits (OELs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.